N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-15(2)12-13-23-19-10-9-18(14-17(19)8-11-20(23)24)22-21(25)16-6-4-3-5-7-16/h9-10,14-16H,3-8,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYFNJOTIMMRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound's properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized quinolines, reduced quinolines, and various substituted derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger chemical frameworks.
Biology: Biologically, this compound has shown potential in various assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: In medicine, the compound's derivatives are being explored for their pharmacological properties. Studies have indicated its potential in treating conditions such as inflammation, pain, and infections, making it a valuable compound in pharmaceutical research.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties enable its application in various industrial processes.
Mechanism of Action
The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Tetrahydroquinolinone Core
The tetrahydroquinolinone moiety is a common pharmacophore in drug discovery. Key structural analogs include:
Key Observations:
- Substituent Effects: The cyclohexanecarboxamide group in the target compound introduces conformational rigidity (chair conformation) and moderate lipophilicity, whereas aromatic substituents (e.g., benzamide, sulfonamide) enhance π-π stacking and polarity .
- Chirality: Analogues like the thiophene-carboximidamide derivative () exhibit enantiomeric separation via chiral chromatography, suggesting the target compound’s stereochemistry could influence its bioactivity if chiral centers exist .
Cyclohexanecarboxamide Derivatives
The cyclohexanecarboxamide group is also found in thiourea-based ligands (), which differ from the target compound in their linkage:
Key Observations:
- Thiourea vs. Amide Linkage: Thiourea derivatives exhibit S-donor capacity for metal coordination, unlike the target compound’s amide group, which may prioritize hydrogen bonding .
- Conformational Stability: Both classes adopt chair conformations in cyclohexane rings, as confirmed by X-ray crystallography (e.g., H₂L₉ in ) .
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The presence of an isopentyl group and a cyclohexanecarboxamide moiety further enhances its potential for biological interaction. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), indicating a complex structure conducive to various biological activities.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Tetrahydroquinoline |
| Functional Groups | Isopentyl, cyclohexanecarboxamide |
| Molecular Formula | C₁₅H₁₉N₂O₂ |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, positioning it as a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase and lipoxygenase. Such inhibition can modulate neurotransmitter levels and inflammatory responses, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions.
- Receptor Modulation : Interaction with various receptors has been observed, indicating that the compound may function as either an agonist or antagonist in specific signaling pathways.
The mechanism of action for this compound involves several pathways:
- Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their activity by blocking substrate access or altering enzyme conformation.
- Signal Transduction : It affects cellular signaling pathways that can lead to changes in gene expression and cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in treating infections.
Study 2: Enzyme Inhibition Profile
In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase activity with an IC50 value of 25 µM. This suggests a promising role in managing conditions like Alzheimer's disease by enhancing cholinergic signaling.
Study 3: Receptor Interaction Studies
Research involving receptor binding assays indicated that this compound may exhibit antagonistic effects on certain neurotransmitter receptors, which could be beneficial in modulating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
